molecular formula C19H20N2O4S B2360658 4-ethoxy-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide CAS No. 2034466-39-0

4-ethoxy-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide

Cat. No.: B2360658
CAS No.: 2034466-39-0
M. Wt: 372.44
InChI Key: CONFSYATZSUDJE-UHFFFAOYSA-N
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Description

4-ethoxy-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, including an ethoxy group, a furan ring, a pyridine ring, and a sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Pyridine ring synthesis: The pyridine ring can be constructed using various methods, such as the Hantzsch pyridine synthesis.

    Sulfonamide formation: The sulfonamide moiety is introduced by reacting a suitable amine with a sulfonyl chloride derivative.

    Final coupling: The furan and pyridine rings are coupled with the sulfonamide intermediate under specific reaction conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, using efficient catalysts, and employing continuous flow techniques to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: Utilizing its unique chemical properties in material science or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide: A closely related compound with similar structural features.

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    Pyridine derivatives: Compounds containing the pyridine ring, widely used in medicinal chemistry.

Uniqueness

4-ethoxy-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

4-ethoxy-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-3-25-19-7-5-17(10-14(19)2)26(22,23)21-12-15-4-6-18(20-11-15)16-8-9-24-13-16/h4-11,13,21H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONFSYATZSUDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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